Tyrosyl-Valine

Übersicht

Beschreibung

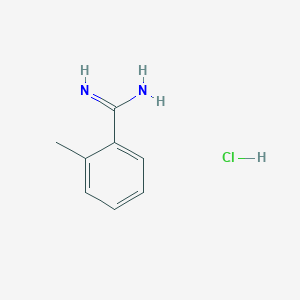

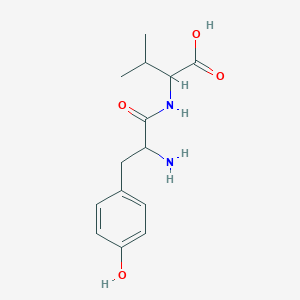

Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further .

Synthesis Analysis

Aminoacyl-tRNA synthetases (aaRSs) are the key enzymes for protein synthesis . They catalyze the esterification of tRNA with a cognate amino acid and are essential enzymes in all three kingdoms of life . Due to their important role in the translation of the genetic code, aaRSs have been recognized as suitable targets for the development of small molecule anti-infectives .

Molecular Structure Analysis

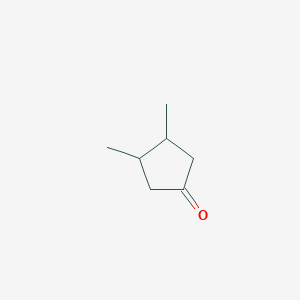

Tyrosyl-Valine has a molecular formula of C14H20N2O4 . The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions .

Chemical Reactions Analysis

Tyrosine residue has attracted attention as suitable targets for site-specific modification, and it is the most studied amino acid residue for modification reactions other than lysine and cysteine residues . Totally, 28 metabolites including three organic acids, three phenolic acids, 11 flavonoids, nine lipids and fatty acids, 6-methoxymellein, and tyrosyl-valine, were identified in the ten vinegars .

Physical And Chemical Properties Analysis

Physicochemical properties of amino acid molecular crystals are of the utmost interest . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure .

Wissenschaftliche Forschungsanwendungen

Metabolite Profiling

Tyrosyl-Valine has been identified in the metabolite profiling of traditional fermented vinegars using advanced techniques like UHPLC-LTQ–Orbitrap MS . This profiling helps in understanding the complex biochemical matrices of foods and can be used to assess the quality, authenticity, and biological properties of fermented products.

Antioxidant Activity Assessment

In the same vein, Tyrosyl-Valine contributes to the antioxidant properties of vinegars . Antioxidants are crucial for combating oxidative stress in cells, which is linked to aging and various diseases. The presence of Tyrosyl-Valine in such assessments can help in identifying new antioxidant compounds.

Food Industry Applications

The dipeptide’s role in vinegar suggests potential applications in the food industry. Its presence correlates with the antioxidant capacity of foods, which can be leveraged to develop food products with enhanced health benefits .

Pharmaceutical Research

Tyrosyl-Valine could be explored for its pharmaceutical potential. Given its role as a metabolite and its presence in bioactive compounds, it may have implications in drug development, especially in areas related to metabolic regulation and antioxidant therapies .

Cosmetic Industry

Research has suggested the use of tyrosyl derivatives as antioxidants and antimicrobial agents in cosmetics . Tyrosyl-Valine, by extension, could be investigated for its efficacy in skincare products to improve skin health and protect against environmental damage.

Synthesis of Functional Compounds

The synthesis of lipophilic tyrosyl esters, which includes derivatives of Tyrosyl-Valine, opens up applications as surfactants and antimicrobial compounds in various industries, including food and pharmaceuticals .

Biological Studies

As a metabolite, Tyrosyl-Valine can be significant in studies related to metabolism and metabolic pathways. It can be used as a biomarker in metabolic studies to understand disease mechanisms or the effects of nutritional interventions .

Chemical Research

The chemical properties of Tyrosyl-Valine, such as its ability to act as a Bronsted base, make it an interesting subject for chemical research. It can be used to study peptide behavior in different environments and the formation of peptide bonds in chemical synthesis .

Wirkmechanismus

Target of Action

Tyrosyl-Valine is a dipeptide composed of tyrosine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Mode of Action

It is known that dipeptides can interact with various targets in the body, potentially influencing physiological processes

Biochemical Pathways

Tyrosyl-Valine, being composed of tyrosine and valine, may be involved in the metabolic pathways of these two amino acids. Valine is an essential amino acid and a type of branched-chain amino acid, involved in various metabolic pathways . Tyrosine, on the other hand, is involved in several disorders due to deficiencies in specific enzymes in the tyrosine catabolic pathway .

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it may be further metabolized or excreted .

Result of Action

It has been identified as an important variable in vinegar samples, with higher amounts found in fruit vinegars than grain vinegars . This suggests that it may contribute to the antioxidant properties of these vinegars .

Action Environment

The action of Tyrosyl-Valine may be influenced by various environmental factors. For instance, the production techniques, chemical reactions, physical changes, and microbial activities during the brewing process of vinegar can affect the types and concentrations of bioactive compounds present, including Tyrosyl-Valine .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQKMOWUDVWCR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-Valine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the structure of Tyrosyl-Valine determined in the study?

A2: The research by [] employed mass spectrometry to determine the amino acid sequence of peptides. Specifically, they analyzed the 2,4-dinitrophenyl-peptide methyl esters derived from the peptides. This technique allowed them to elucidate the structure of several simple peptides, including Tyrosyl-Valine, by analyzing the fragmentation patterns and mass-to-charge ratios of the derivatized peptides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)